![molecular formula C20H13ClF2N4O2 B2973086 2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953168-62-2](/img/structure/B2973086.png)
2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH-), a methoxy group (-OCH3), and multiple halogens (chlorine and fluorine atoms). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The halogens could potentially be replaced in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, like the compound , have been shown to possess significant antimicrobial properties . They can be synthesized and tested against various bacterial strains to determine their efficacy in inhibiting bacterial growth. This application is crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Antitubercular Agents
The structure of this compound suggests potential use as an antitubercular agent. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . Research in this area is vital due to the global health burden of tuberculosis and the need for more effective treatments.
Anticancer Research
Imidazole derivatives are also explored for their anticancer properties. The compound’s ability to interact with various biological targets can make it a candidate for the development of new anticancer drugs. Its efficacy can be tested in vitro and in vivo to assess its potential in treating different types of cancer .
Anti-inflammatory Applications
Due to the biological activity of imidazole derivatives, the compound may have anti-inflammatory effects. It can be used in the synthesis of drugs aimed at treating inflammatory diseases, providing a new avenue for therapeutic intervention .
Antiviral Research
The compound’s structural features suggest that it could be effective against viral infections. Imidazole derivatives have been known to show antiviral activity, and this compound could be part of research efforts to find new treatments for viral diseases, including emerging viruses .
Enzyme Inhibition
Imidazole compounds often act as enzyme inhibitors, which can be useful in the study of metabolic pathways and the development of drugs that target specific enzymes. This compound could be tested for its ability to inhibit enzymes that are relevant to various diseases .
Agricultural Chemicals
Some imidazole derivatives are used in the synthesis of herbicides and pesticides. The compound could be investigated for its potential use in agriculture to protect crops from pests and diseases .
Material Science
Imidazole derivatives can be utilized in material science, particularly in the development of organic semiconductors and other electronic materials. The compound’s unique structure may contribute to the properties of materials that are conductive, photovoltaic, or emit light .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O2/c1-29-18-8-7-17-24-16(10-27(17)26-18)11-5-6-13(22)15(9-11)25-20(28)19-12(21)3-2-4-14(19)23/h2-10H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSPMRLNMGLYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


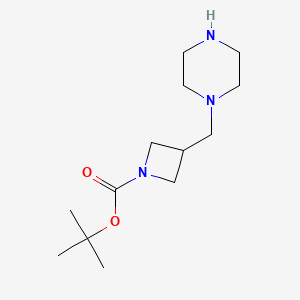
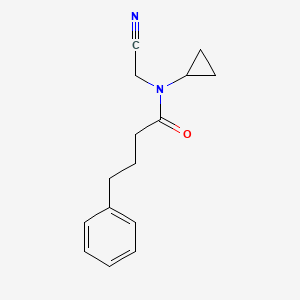
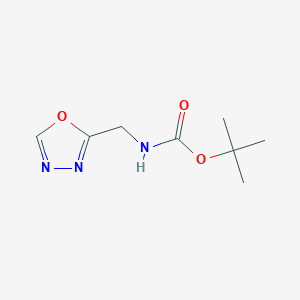
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)

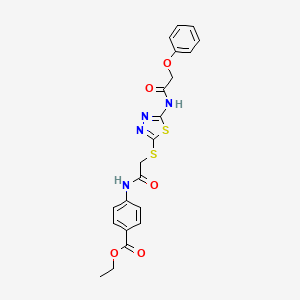

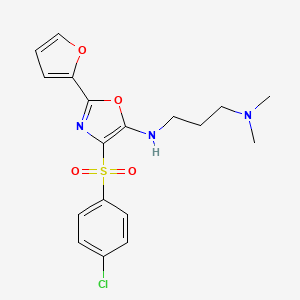
![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)
